1-cyclobutyl-1H-1,3-benzodiazole
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Overview
Description
1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring, with a cyclobutyl group attached to the nitrogen atom at position 1. This compound belongs to the broader class of benzimidazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclobutyl-1H-1,3-benzodiazole typically involves the condensation of 1,2-phenylenediamine with cyclobutanone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-cyclobutyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzimidazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-cyclobutyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-cyclobutyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound without the cyclobutyl group.
2-phenyl-1H-benzimidazole: A derivative with a phenyl group at position 2.
5,6-dimethyl-1H-benzimidazole: A derivative with methyl groups at positions 5 and 6
Uniqueness
1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of the cyclobutyl group, which can impart distinct steric and electronic properties.
Properties
IUPAC Name |
1-cyclobutylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-7-11-10(6-1)12-8-13(11)9-4-3-5-9/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYADRUMVXSIRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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